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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

Cat. No.: B15431649

Undecyl 3-aminobut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 3-aminobut-2-enoate is an organic compound belonging to the class of f-enamino
esters. While specific experimental data for this long-chain ester is limited in publicly available
literature, this guide provides a comprehensive overview of its predicted chemical and physical
properties, extrapolated from data on related short-chain alkyl 3-aminobut-2-enoates and
general principles of organic chemistry. This document also outlines a general synthetic
protocol and discusses the potential reactivity of the title compound, making it a valuable
resource for researchers interested in its synthesis and potential applications.

Chemical Properties and Structure

Undecyl 3-aminobut-2-enoate possesses a characteristic enamine-ester functional group
arrangement, which dictates its chemical behavior. The molecule features a carbon-carbon
double bond conjugated with both an amino group and a carbonyl group of the ester. This
extended conjugation influences the electron density distribution across the molecule,
rendering it a versatile intermediate in organic synthesis.

Predicted Physicochemical Properties:
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Due to the presence of the long undecyl chain, it is anticipated that Undecyl 3-aminobut-2-
enoate will be a non-polar, viscous liquid or a low-melting solid at room temperature. The
solubility in polar solvents like water is expected to be very low, while it should be readily
soluble in common non-polar organic solvents such as toluene, hexanes, and diethyl ether.

Property Predicted Value
Molecular Formula C15H29NO2
Molecular Weight 255.40 g/mol
Colorless to pale yellow liquid or low-melting
Appearance _
solid
. , Expected to be significantly higher than shorter-
Boiling Point ]
chain analogs (e.g., ethyl ester ~210-215 °C)
) ) Expected to be near or slightly above room
Melting Point
temperature
Density Predicted to be less than 1 g/mL
- Insoluble in water; Soluble in non-polar organic
Solubility

solvents

Table 1: Predicted Physicochemical Properties of Undecyl 3-aminobut-2-enoate.

Synthesis and Experimental Protocols

A general and widely applicable method for the synthesis of 3-enamino esters involves the
condensation reaction between a [3-keto ester and an amine. In the case of Undecyl 3-
aminobut-2-enoate, the reaction would be between undecyl acetoacetate and ammonia or an
ammonia equivalent.

General Synthetic Protocol:

o Reaction Setup: To a solution of undecyl acetoacetate in a suitable solvent (e.g., toluene or
ethanol), add a source of ammonia (e.g., ammonium acetate, or bubbling ammonia gas).
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o Catalyst (Optional): An acid catalyst, such as p-toluenesulfonic acid, can be added to
facilitate the reaction.

e Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the
reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is
removed under reduced pressure. The residue is then purified, typically by vacuum
distillation or column chromatography on silica gel, to yield the pure Undecyl 3-aminobut-2-
enoate.
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Caption: General workflow for the synthesis of Undecyl 3-aminobut-2-enoate.

Chemical Reactivity

The reactivity of Undecyl 3-aminobut-2-enoate is governed by the interplay of the enamine
and ester functionalities. B-Enamino esters are versatile building blocks in organic synthesis.[1]

[2]

¢ Nucleophilicity: The (3-carbon of the enamino ester is nucleophilic due to the electron-
donating effect of the nitrogen atom. This allows for reactions with various electrophiles.

o Electrophilicity: The carbonyl carbon of the ester group is electrophilic and can be attacked
by nucleophiles, leading to transesterification or amidation reactions under appropriate
conditions.

e Cyclization Reactions: 3-Enamino esters are valuable precursors for the synthesis of a wide
range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, through
reactions with bifunctional reagents.[1]
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Caption: Reactivity profile of Undecyl 3-aminobut-2-enoate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Undecyl 3-aminobut-2-enoate is not available,
general precautions for handling similar organic chemicals should be followed. It is advisable to
handle the compound in a well-ventilated fume hood, wearing appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors
and contact with skin and eyes.

Conclusion

Undecyl 3-aminobut-2-enoate is a long-chain enamino ester with potential applications as a
synthetic intermediate. Although specific experimental data is scarce, its properties and
reactivity can be reasonably predicted based on the behavior of related compounds. This guide
provides a foundational understanding for researchers and professionals in drug development
and organic synthesis, enabling them to explore the potential of this and similar molecules in
their work. Further experimental investigation is warranted to fully characterize its chemical and
physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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